2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride
CAS No.: 1160264-98-1
Cat. No.: VC2813215
Molecular Formula: C19H16ClNO
Molecular Weight: 309.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160264-98-1 |
|---|---|
| Molecular Formula | C19H16ClNO |
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | 2-(2,5-dimethylphenyl)-3-methylquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C19H16ClNO/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(20)22)14-6-4-5-7-16(14)21-18/h4-10H,1-3H3 |
| Standard InChI Key | WPUJHNAUCCOHKM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)Cl |
Introduction
Chemical Identity and Structural Properties
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride is a quinoline derivative characterized by its unique structural arrangement and reactive functional groups. The compound integrates a quinoline core with specific substituents that determine its chemical behavior and synthetic utility.
Basic Chemical Information
The compound's fundamental chemical attributes are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride |
| CAS Number | 1160264-98-1 |
| Molecular Formula | C19H16ClNO |
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | 2-(2,5-dimethylphenyl)-3-methylquinoline-4-carbonyl chloride |
These chemical identifiers provide essential information for researchers working with this compound in laboratory settings or searching for it in chemical databases . The molecular weight and formula confirm its composition, which includes carbon, hydrogen, nitrogen, oxygen, and chlorine atoms arranged in a specific molecular structure.
Structural Features
The compound possesses a heterocyclic structure with several distinguishing features. At its core is a quinoline ring system, which consists of a benzene ring fused with a pyridine ring. This bicyclic aromatic structure serves as the scaffold for the attachment of various functional groups that define the compound's properties.
The key structural elements include a 2,5-dimethylphenyl group positioned at carbon-2 of the quinoline ring, a methyl substituent at carbon-3, and a highly reactive carbonyl chloride (acyl chloride) group at position 4. This particular arrangement of substituents contributes to the compound's chemical reactivity and potential applications in organic synthesis . The presence of methyl groups on the phenyl ring increases the electron density in certain regions of the molecule, potentially influencing its reactivity patterns.
Chemical Reactivity and Properties
Functional Group Reactivity
The most reactive functional group in this compound is the carbonyl chloride moiety at position 4 of the quinoline ring. This group exhibits high reactivity towards nucleophiles due to both the electrophilic nature of the carbonyl carbon and the good leaving group ability of the chloride ion.
The carbonyl chloride group can readily undergo nucleophilic substitution reactions with various nucleophiles including:
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Alcohols to form esters
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Amines to form amides
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Water to form carboxylic acids (hydrolysis)
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Organometallic reagents such as Grignard reagents to form ketones
These transformation capabilities make the compound valuable as a chemical building block in synthetic organic chemistry, particularly for the preparation of diverse quinoline derivatives with potential biological activities.
Applications in Research and Industry
Synthetic Intermediates
The primary application of 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride is as an intermediate in the synthesis of more complex organic compounds, particularly those with potential pharmaceutical applications. The reactive carbonyl chloride group allows for further derivatization to create:
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Ester derivatives through reactions with alcohols
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Amide derivatives through reactions with amines
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Thioester derivatives through reactions with thiols
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Reduced forms such as alcohols or aldehydes through selective reduction processes
These transformations enable the creation of compound libraries for screening in drug discovery programs, particularly those focused on heterocyclic compounds with biological activity.
Current Research Status and Future Directions
Limitations in Current Knowledge
Despite its potential utility, comprehensive research specifically on 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride appears limited in the publicly available literature. Most information focuses on its basic chemical properties and potential applications rather than detailed experimental findings . This research gap presents opportunities for further investigation into its synthesis optimization, reaction scope, and potential applications.
Research Opportunities
Several promising research directions could expand our understanding of this compound:
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Development of improved synthetic routes with higher yields and fewer steps
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Exploration of selective transformations of the carbonyl chloride group to create novel derivatives
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Evaluation of structure-activity relationships in derivatives for specific biological targets
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Investigation of catalytic applications in organic synthesis
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Computational studies to predict reactivity patterns and biological activities
Such research could contribute significantly to the fields of heterocyclic chemistry, medicinal chemistry, and pharmaceutical development.
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